molecular formula C18H12Cl3N3O3S B2925617 1-(4-chloro-3-nitrobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899782-02-6

1-(4-chloro-3-nitrobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No. B2925617
CAS RN: 899782-02-6
M. Wt: 456.72
InChI Key: WAGBANMYDIZZDK-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C18H12Cl3N3O3S and its molecular weight is 456.72. The purity is usually 95%.
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Scientific Research Applications

Luminescence Sensing of Benzaldehyde Derivatives

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized under hydrothermal conditions. These frameworks show selective sensitivity to benzaldehyde-based derivatives, including benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Crystal Packing Influenced by Weak Intermolecular Interactions

In the study of two closely related 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, different weak intermolecular interactions were observed to determine the crystal packing. These interactions include dipole-dipole interactions and halogen bonds, which connect molecules into infinite tapes, showcasing the structural variability and potential for specific molecular assembly applications (Kubicki, 2004).

Ring-Ring Interconversion Reactions

The effects of substituents on the thiazole moiety in ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles with hydrochloric acid were investigated. This study highlights the impact of substituents on chemical reactivity, offering insights into the pharmacological potentialities of new tricyclic systems (Billi et al., 2000).

Antibacterial and Anticancer Potential

A series of imidazole, 4,5-dichloroimidazole, 4,5-diphenylimidazole, and benzimidazole-based nitro-functionalized mono-N-heterocyclic carbene (NHC)-silver(I) complexes were synthesized and evaluated for their antibacterial and anticancer activities. These complexes exhibited moderate to high antibacterial activity and high anticancer potential, suggesting their use as metallopharmaceutical agents (Shahini et al., 2017).

Antioxidant Activities and Urease Inhibition

New series of triazole and thiadiazole derivatives were synthesized and screened for their antioxidant and urease inhibition activities. Among them, certain derivatives showed excellent antioxidant activity and potent urease inhibitory activities, highlighting their potential in medicinal chemistry (Khan et al., 2010).

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O3S/c1-18(2)22-15(11-5-4-10(19)8-13(11)21)17(28)23(18)16(25)9-3-6-12(20)14(7-9)24(26)27/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGBANMYDIZZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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